molecular formula C9H9N3O B2426506 N-(1-cyanoethyl)pyridine-3-carboxamide CAS No. 1251067-90-9

N-(1-cyanoethyl)pyridine-3-carboxamide

Cat. No.: B2426506
CAS No.: 1251067-90-9
M. Wt: 175.191
InChI Key: GYJIISHLTGEIIM-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further connected to the nitrogen atom of the pyridine ring The carboxamide group (-CONH2) is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)pyridine-3-carboxamide can be achieved through several methods. One common method involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-3-carboxamide with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanoethyl)pyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Similar structure but lacks the cyano group.

    Nicotinonitrile: Contains a cyano group but lacks the carboxamide group.

    Pyridine-3-carboxamide: Lacks the cyanoethyl group.

Uniqueness

N-(1-cyanoethyl)pyridine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanoethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJIISHLTGEIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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